Salvinorin A Carbamate

Descripción general

Descripción

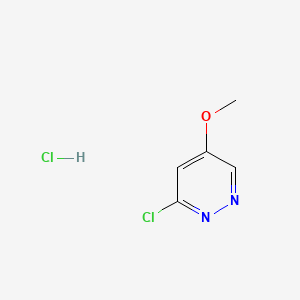

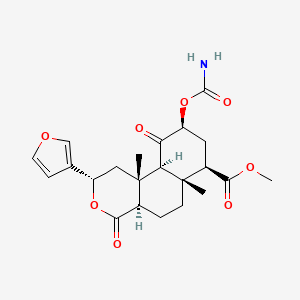

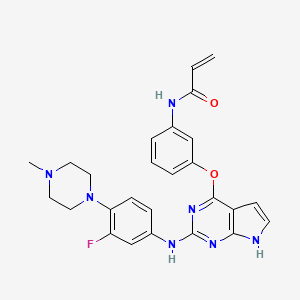

Salvinorin A Carbamato es un derivado de Salvinorin A, un diterpeno neoclerodano aislado de las hojas de la planta medicinal mexicana Salvia divinorum. Salvinorin A es conocido por sus potentes y altamente selectivas propiedades como agonista del receptor opioide kappa, lo que lo convierte en un tema de interés por sus efectos psicoactivos y sus potenciales aplicaciones terapéuticas . El Salvinorin A Carbamato se sintetiza para explorar modificaciones que puedan mejorar o alterar la actividad biológica del compuesto principal.

Mecanismo De Acción

Salvinorin A Carbamato ejerce sus efectos principalmente a través de su interacción con el receptor opioide kappa. Como agonista del receptor opioide kappa, se une al receptor y lo activa, lo que lleva a una cascada de eventos de señalización intracelular. Esta activación puede modular la liberación de neurotransmisores e influir en varios procesos fisiológicos y psicológicos. Los objetivos moleculares y las vías exactas involucradas incluyen la inhibición de la adenilato ciclasa, la activación de las quinasas activadas por mitógenos y la modulación de la actividad de los canales iónicos .

Compuestos similares:

Salvinorin A: El compuesto principal, conocido por su potente actividad como agonista del receptor opioide kappa.

Salvinorin B: Un análogo desacetilado de Salvinorin A con menor potencia.

Collybolide: Un diterpeno aislado del hongo Collybia maculata, también un agonista del receptor opioide kappa.

8-Epidiosbulbin E Acetate: Un diterpeno de Dioscorea bulbifera con actividad de curación de plásmidos contra bacterias multirresistentes.

Singularidad: Salvinorin A Carbamato es único debido a su modificación estructural, que puede conferir diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con su compuesto principal. Esta modificación puede potencialmente mejorar su selectividad, potencia y perfil terapéutico, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.

Análisis Bioquímico

Biochemical Properties

Salvinorin A Carbamate interacts with the κ-opioid receptor (KOR) in the brain . It has been shown to be a potent agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is a potent opioid agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain . It also influences cell function by enhancing the binding of [35 S]GTPγS .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the κ-opioid receptor (KOR). It is a potent and selective agonist for this receptor . It does not have significant activity against a battery of 50 receptors, transporters, and ion channels .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in mice, the sedative and postural effects of Salvinorin A were observed to be transient, with a rapid onset and short duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, dose-dependent sedative and postural effects were observed .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is rapidly metabolized via ester hydrolysis at the 2-acetoxy moiety by blood esterases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly distributed, with accumulation in the brain .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Salvinorin A Carbamato típicamente involucra la carbamilación de Salvinorin A. Este proceso se puede lograr haciendo reaccionar Salvinorin A con un isocianato adecuado en condiciones suaves. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o tetrahidrofurano a temperatura ambiente. El producto se purifica luego utilizando técnicas cromatográficas estándar .

Métodos de producción industrial: La producción industrial de Salvinorin A Carbamato probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se garantiza la rentabilidad y la escalabilidad. Se podrían emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: Salvinorin A Carbamato puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio para producir formas reducidas del compuesto.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio acuoso u óxido de cromo (VI) en ácido acético.

Reducción: Hidruro de aluminio y litio en tetrahidrofurano o borohidruro de sodio en etanol.

Sustitución: Nucleófilos como alcóxidos o aminas en solventes apróticos polares como el dimetilsulfóxido.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de derivados.

4. Aplicaciones en la investigación científica

Salvinorin A Carbamato tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad del receptor opioide kappa.

Biología: Se investiga por sus posibles efectos en las vías de señalización celular y las interacciones con los receptores.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y sondas químicas para la investigación biológica.

Aplicaciones Científicas De Investigación

Salvinorin A Carbamate has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on kappa opioid receptor activity.

Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.

Industry: Potential applications in the development of new pharmaceuticals and chemical probes for biological research.

Comparación Con Compuestos Similares

Salvinorin A: The parent compound, known for its potent kappa opioid receptor agonist activity.

Salvinorin B: A deacetylated analog of Salvinorin A with reduced potency.

Collybolide: A diterpene isolated from the mushroom Collybia maculata, also a kappa opioid receptor agonist.

8-Epidiosbulbin E Acetate: A diterpene from Dioscorea bulbifera with plasmid-curing activity against multidrug-resistant bacteria.

Uniqueness: Salvinorin A Carbamate is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This modification can potentially enhance its selectivity, potency, and therapeutic profile, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZEVOZWRYEL-XOKLNVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

](/img/new.no-structure.jpg)

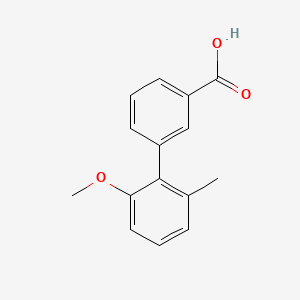

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride](/img/structure/B593778.png)

![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)